molecular formula C26H36N6O3 B560071 Mps1-IN-2 CAS No. 1228817-38-6

Mps1-IN-2

Cat. No. B560071
M. Wt: 480.6
InChI Key: WELBJLUKWAJOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mps1-IN-2 is a potent and selective inhibitor of Mps1 kinase . It is also known by its chemical name, 9-Cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one .


Molecular Structure Analysis

Mps1-IN-2 has an empirical formula of C26H36N6O3 and a molecular weight of 480.60 . Its structure includes a pyrimido[4,5-b][1,4]diazepin-6-one core, which is crucial for its inhibitory activity .


Physical And Chemical Properties Analysis

Mps1-IN-2 is a white to beige powder that is soluble in DMSO . It has a high purity, with an assay showing it to be ≥98% pure as determined by HPLC .

Scientific Research Applications

  • Mps1 as a Therapeutic Target in Cancer : Mps1 is crucial for maintaining the spindle assembly checkpoint and chromosome-microtubule attachments. Its high expression in cancer cells makes it a potential target for novel cancer therapeutics. Inhibitors like Mps1-IN-2 could induce aneuploidy and cell death in cancer cells, offering a therapeutic strategy (Tardif et al., 2011).

  • Role in Mitotic Checkpoint and Chromosome Stability : Mps1 is a key component of the spindle assembly checkpoint, ensuring proper distribution of chromosomes. Its expression is low in normal tissues but high in several cancers. Mps1 inhibitors have shown the ability to inhibit cancer cell proliferation and may serve as a biomarker for cancer diagnosis and prognosis (Xie et al., 2017).

  • Inhibition Leads to Aneuploidy and Mitotic Catastrophe : Inhibiting Mps1 leads to defects in mitosis, resulting in aneuploidy and formation of micronuclei. This disruption can trigger cell death mechanisms in cancer cells, suggesting the potential utility of Mps1 inhibitors in cancer therapy (Chu et al., 2008).

  • Potential for Rational Drug Design : The crystal structure of the Mps1 catalytic domain reveals insights into its interaction with inhibitors. This knowledge can assist in the rational design of more specific and potent Mps1 inhibitors, optimizing their therapeutic efficacy (Kwiatkowski et al., 2010).

  • Synergistic Effects with Other Cancer Therapies : Combining Mps1 inhibitors with other cancer treatments, such as microtubule-targeting drugs, can enhance therapeutic effects, indicating a potential strategy for improved cancer treatment regimens (Jemaà et al., 2013).

  • Exploring Non-Mitotic Functions : Recent research suggests that Mps1 might have roles beyond the mitotic checkpoint, including interactions with cellular components such as mitochondria. This expands the potential implications of Mps1 inhibition in cancer therapy (Zhang et al., 2016).

Safety And Hazards

The safety data sheet for Mps1-IN-2 suggests that it should be handled with good industrial hygiene and safety practice . It’s recommended to use protective equipment such as safety goggles and chemical-resistant gloves when handling Mps1-IN-2 .

properties

IUPAC Name

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBJLUKWAJOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mps1-IN-2

Citations

For This Compound
23
Citations
BA Tannous, M Kerami… - Journal of the …, 2013 - academic.oup.com
… These inhibitors, MPS1-IN-1 and MPS1-IN-2, represented distinct chemical scaffolds; however, both displayed potent activity against MPS1. In the course of our medicinal chemistry …
Number of citations: 131 academic.oup.com
N Kwiatkowski, N Jelluma, P Filippakopoulos… - Nature chemical …, 2010 - nature.com
… a close analog of Mps1-IN-2, methoxy-Mps1-IN-2 (3), which … Mps1-IN-2 would not be expected to alter the overall binding mode of the molecule from what is seen for methoxy-Mps1-IN-2…
Number of citations: 249 www.nature.com
K Kusakabe, N Ide, Y Daigo, T Itoh… - Journal of medicinal …, 2015 - ACS Publications
Monopolar spindle 1 (Mps1) is an attractive oncology target due to its high expression level in cancer cells as well as the correlation of its expression levels with histological grades of …
Number of citations: 70 pubs.acs.org
M Choi, YH Min, J Pyo, CW Lee… - British Journal of …, 2017 - Wiley Online Library
Background and Purpose Chromosomal instability is not only a hallmark of cancer but also an attractive therapeutic target. A diverse set of mitotic kinases maintains chromosomal …
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
W Lan, DW Cleveland - Journal of Cell Biology, 2010 - rupress.org
… A first pair, Mps1-IN-1 and Mps1-IN-2, have half maximal inhibitory concentrations (IC 50 ) of between 100 and 300 nM (Kwiatkowski et al., 2010). In this issue, two more Mps1 inhibitors …
Number of citations: 97 rupress.org
J de Man, JCM Uitdehaag, N Willemsen-Seegers… - Cancer Research, 2016 - AACR
… The crystal structure, binding kinetics and cellular potency of NTRC 0066-0 were compared to that of other TTK inhibitors such as Mps1-IN-2, AZD-3146, Mps-BAY2b and Bay 1161909 …
Number of citations: 2 aacrjournals.org
JCM Uitdehaag, J de Man… - Journal of Molecular …, 2017 - Elsevier
… Mps1-IN-2 and AZ3146 contain a cyclopentyl that is not attached to the pyrimidine but to a neighboring ring. In its complex with TTK, Mps1-IN-2 is oriented in such a way that also the …
Number of citations: 41 www.sciencedirect.com
JM Elkins, J Wang, X Deng, MJ Pattison… - Journal of medicinal …, 2013 - ACS Publications
… Mps1-IN-2 bound to TTK is colored green. The additional atoms present in 25 that are not present in Mps1-IN-2 … (B) Surface of the TTK ATP-binding site around the inhibitor Mps1-IN-2. …
Number of citations: 42 pubs.acs.org
S Wang, M Zhang, D Liang, W Sun, C Zhang… - European Journal of …, 2019 - Elsevier
… According to the active site of Mps1 in complex with the analog of compound 9, Methoxy-Mps1-IN-2, one hydrogen bond was formed with residue Gly605 in the hinge. In the activation …
Number of citations: 23 www.sciencedirect.com
JCM Uitdehaag, J de Man, N Willemsen-Seegers… - 2017 - ars-853inhibitor.com
… Mps1-IN-2 and AZ3146 contain a cyclopentyl that is not attached to the pyrimidine, but to a neighboring ring. In its complex with TTK, Mps1- IN-2 is oriented in such a way that also the …
Number of citations: 0 ars-853inhibitor.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.